molecular formula C9H9FO3 B6328583 4-Fluoro-2,3-dimethoxybenzaldehyde CAS No. 1364687-90-0

4-Fluoro-2,3-dimethoxybenzaldehyde

Cat. No.: B6328583
CAS No.: 1364687-90-0
M. Wt: 184.16 g/mol
InChI Key: WIXUJZCQKBKJKV-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 4-position and two methoxy groups at the 2- and 3-positions. This compound is used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2,3-dimethoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluoro-2,3-dimethoxytoluene with an oxidizing agent such as chromium trioxide (CrO3) in acetic acid. The reaction proceeds under reflux conditions, leading to the formation of the desired aldehyde.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using safer and more efficient oxidizing agents. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2,3-dimethoxybenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2,3-dimethoxybenzaldehyde involves its interaction with cellular components. For instance, it can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth and enhance the efficacy of conventional drugs .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2,3-dimethoxytoluene: A precursor in the synthesis of 4-fluoro-2,3-dimethoxybenzaldehyde.

    4-Fluoro-2,3-dimethoxybenzoic acid: An oxidation product of this compound.

    4-Fluoro-2,3-dimethoxybenzyl alcohol: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its fluorine atom and methoxy groups influence its reactivity and interactions with biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-fluoro-2,3-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-6(5-11)3-4-7(10)9(8)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXUJZCQKBKJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1OC)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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